molecular formula C16H15N3 B1311434 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine CAS No. 887360-58-9

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine

Cat. No.: B1311434
CAS No.: 887360-58-9
M. Wt: 249.31 g/mol
InChI Key: LTFNAXISWDYFGD-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused imidazopyrimidine core, a privileged scaffold known for its diverse biological activities, coupled with a tetrahydronaphthalene group, a structure prevalent in compounds with central nervous system activity . The imidazo[1,2-a]pyrimidine scaffold is recognized as a subject of immense research interest due to its wide-ranging pharmacological properties . Researchers utilize this and related molecular frameworks in the exploration and development of new therapeutic agents. The specific structural motifs present in this compound make it a valuable intermediate for synthesizing novel molecules targeted at various disease pathways. Its molecular architecture is particularly relevant for constructing compounds with potential biological activity. This product is intended for research and development purposes in a controlled laboratory setting. It is supplied as a high-purity solid and should be stored in a cool, dry place. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-2-5-13-10-14(7-6-12(13)4-1)15-11-19-9-3-8-17-16(19)18-15/h3,6-11H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFNAXISWDYFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CN4C=CC=NC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181935
Record name 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887360-58-9
Record name 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Imidazo[1,2-a]pyrimidine Core

A common route involves the cyclocondensation of 2-aminopyrimidine derivatives with appropriate electrophilic reagents. For example, the reaction of 2-aminopyrimidine with 1,1,3-trichloroacetone in ethanol under reflux conditions (10 hours) yields 2-(dichloromethyl)imidazo[1,2-a]pyrimidine intermediates. This intermediate can be further transformed into aldehyde or carboxylic acid derivatives through hydrolysis and oxidation steps, respectively.

Step Reagents & Conditions Product Yield (%) Notes
Cyclocondensation 2-aminopyrimidine + 1,1,3-trichloroacetone, EtOH, reflux 10 h 2-(dichloromethyl)imidazo[1,2-a]pyrimidine Not purified, crude used Monitored by TLC
Hydrolysis Compound 2 + CaCO3, H2O, reflux 1 h Imidazo[1,2-a]pyrimidine-2-carbaldehyde Not purified, crude used Intermediate for oxidation
Oxidation Compound 3 + Oxone, DMF, 5°C, 2 h Imidazo[1,2-a]pyrimidine-2-carboxylic acid 50% Purified by extraction

Functionalization and Final Product Formation

Subsequent steps may include:

  • Esterification of carboxylic acid intermediates.
  • Hydrogenation to saturate aromatic rings, e.g., converting imidazo[1,2-a]pyrimidine esters to tetrahydro derivatives using PtO2 under hydrogen pressure.
  • Condensation with hydrazine hydrate to form carbohydrazide intermediates.
  • Final condensation with aromatic aldehydes to yield hydrazone derivatives, which can be further modified.

Optimized Reaction Conditions and Solvent Effects

Research indicates that solvent choice critically affects yield and purity. For example, in related imidazo[1,2-a]pyrimidine syntheses:

Solvent Reaction Time Yield (%) Observations
Toluene 12 h 25–35 Incomplete conversion, longer time
Dioxane 12 h 25–35 Similar to toluene
DMF 1 h Complex mixtures Side reactions, poor selectivity
Acetonitrile 1 h Complex mixtures Side reactions, poor selectivity
Isopropyl alcohol 1 h Up to 89 Best yield, clean reaction profile

Isopropyl alcohol is preferred for rapid and high-yielding cyclization to the imidazo[1,2-a]pyrimidine core.

Representative Synthetic Scheme (Adapted from Literature)

  • Cyclocondensation : 2-aminopyrimidine + 1,1,3-trichloroacetone → 2-(dichloromethyl)imidazo[1,2-a]pyrimidine
  • Hydrolysis : Intermediate + CaCO3/H2O → imidazo[1,2-a]pyrimidine-2-carbaldehyde
  • Oxidation : Aldehyde + Oxone → imidazo[1,2-a]pyrimidine-2-carboxylic acid
  • Esterification & Hydrogenation : Carboxylic acid → ethyl ester → tetrahydro derivative
  • Hydrazide Formation : Ester + hydrazine hydrate → carbohydrazide
  • Condensation : Carbohydrazide + aromatic aldehydes → hydrazone derivatives

Analytical Characterization

The synthesized compounds are typically characterized by:

For example, the ^1H NMR spectrum of a hydrazone derivative shows characteristic signals corresponding to the imidazo[1,2-a]pyrimidine protons and the aromatic substituents.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclocondensation 2-aminopyrimidine + 1,1,3-trichloroacetone, EtOH, reflux 10 h 2-(dichloromethyl)imidazo[1,2-a]pyrimidine Crude TLC monitored
2 Hydrolysis CaCO3, H2O, reflux 1 h Imidazo[1,2-a]pyrimidine-2-carbaldehyde Crude Intermediate for oxidation
3 Oxidation Oxone, DMF, 5°C, 2 h Imidazo[1,2-a]pyrimidine-2-carboxylic acid 50 Purified by extraction
4 Esterification & Hydrogenation PtO2, H2, 30 psi Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate Not specified Saturation of ring system
5 Hydrazide formation Hydrazine hydrate, EtOH, reflux 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Not specified Key intermediate
6 Condensation Aromatic aldehydes, EtOH, reflux Hydrazone derivatives 80–92 Final products

Research Findings and Notes

  • The use of Oxone as an oxidizing agent provides a mild and efficient route to carboxylic acid derivatives from aldehydes.
  • Hydrogenation under mild pressure with PtO2 effectively saturates the imidazo[1,2-a]pyrimidine ring system to the tetrahydro form, crucial for biological activity modulation.
  • Solvent choice dramatically influences reaction efficiency and product purity, with isopropyl alcohol being optimal for cyclization steps.
  • The synthetic route allows for structural diversification by varying the aldehyde used in the final condensation step, enabling the preparation of a library of derivatives for biological screening.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrimidine ring, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has been synthesized and evaluated for its efficacy against various cancer cell lines. Notably:

  • In vitro Studies : The compound exhibited significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The structure-activity relationship (SAR) analysis indicated that modifications to the imidazo[1,2-a]pyrimidine core could enhance its anticancer potency .
Cell Line IC50 (µM) Mechanism of Action
MCF-75.71Induction of apoptosis
DU1456.14Cell cycle arrest

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. In animal models, derivatives of this compound were shown to provide protection against seizures induced by pentylenetetrazol (PTZ). The SAR study revealed that specific substitutions on the imidazo[1,2-a]pyrimidine scaffold significantly influenced anticonvulsant activity .

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness was evaluated using disc diffusion methods and minimum inhibitory concentration (MIC) assays, showing promising results against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their anticancer activities against multiple cell lines. The lead compound demonstrated an IC50 value of 5.71 µM against MCF-7 cells and was found to induce apoptosis through caspase activation pathways.

Case Study 2: Anticonvulsant Activity

In an experimental model using PTZ-induced seizures in rodents, derivatives of the compound showed a significant reduction in seizure duration and frequency compared to control groups. The most active derivative had an ED50 of 18.4 mg/kg with a protective index indicating high efficacy.

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from inhibiting key enzymes involved in bacterial cell wall synthesis or protein production .

Comparison with Similar Compounds

Key Observations :

  • Synthetic routes for analogues frequently employ cyclocondensation (e.g., 1,1,3-trichloroacetone with 2-aminopyrimidine) or multi-component reactions , but the tetrahydronaphthalene moiety may necessitate additional coupling steps.

Key Observations :

  • The tetrahydronaphthalene group in the target compound may align with neuroprotective applications, as seen in related tetrahydroimidazo[1,2-a]pyrimidines .
  • Hydrazone derivatives exhibit broad-spectrum antibacterial activity, while dicationic analogues show antiprotozoal specificity, highlighting the impact of substituents on target selectivity .

Physicochemical and Spectroscopic Comparisons

Table 3: Physicochemical Properties of Selected Analogues

Compound Name/ID Molecular Weight (g/mol) LogP (Predicted) Key Spectroscopic Features (1H NMR) Reference
Target Compound ~300 (estimated) ~3.5 Aromatic protons (δ 6.5–8.5 ppm), tetrahydro ring signals (δ 1.9–3.9 ppm) -
8d (4-CF3 benzylidene derivative) 380.3 2.8 Singlets at δ 11.26 (–NH–), 8.52 (–N=CH–)
Diethyl 1l 507.5 4.1 Nitrophenyl protons (δ 7.8–8.2 ppm), cyano (IR: ~2200 cm⁻¹)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride 173.6 (free base) 1.2 Cyclic CH2 signals (δ 3.3–3.9 ppm)

Key Observations :

  • The target compound’s higher molecular weight and lipophilicity (predicted LogP ~3.5) suggest improved blood-brain barrier penetration compared to smaller derivatives (e.g., hydrochloride salt, LogP 1.2) .
  • NMR spectra for analogues consistently show distinct imidazo ring protons (δ 6.3–8.5 ppm) and substituent-specific signals (e.g., CF3 in 8d) .

Biological Activity

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

The compound has the following chemical structure and properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H15N3
InChI KeyLTFNAXISWDYFGD-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial cell wall synthesis and protein production, contributing to its antimicrobial properties.
  • Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains by disrupting their metabolic processes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation in vitro. The specific pathways affected include the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and growth .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
  • Cytotoxicity in Cancer Cells : In a recent study involving various cancer cell lines (e.g., HCT-116), the compound displayed cytotoxic effects with an IC50 value in the low micromolar range. This suggests potential as a lead compound in anticancer drug development .

Comparative Analysis

When compared to similar compounds such as 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide and (Naphthalen-1-yl){2-[ (5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]phenyl}methanone, this compound shows unique structural features that contribute to its distinct biological activities.

Compound NameBiological Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazideKnown for antimicrobial activity
(Naphthalen-1-yl){2-[ (5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]phenyl}methanoneExhibits unique structural features
This compound Exhibits both antimicrobial and anticancer properties

Q & A

Q. Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) to enhance regioselectivity .

How can structural ambiguities in imidazo[1,2-a]pyrimidine derivatives be resolved using spectroscopic and computational methods?

Advanced Research Focus:

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish between regioisomers. For example, the C-2 proton in imidazo[1,2-a]pyrimidine exhibits distinct downfield shifts (~δ 8.5–9.0 ppm) due to ring current effects .
  • HRMS : Confirm molecular formula with <5 ppm mass accuracy. For example, [M+H]+ for C₁₆H₁₆N₄ requires m/z 265.1453 .
  • DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate tautomeric forms .

What contradictory findings exist regarding the biological activities of imidazo[1,2-a]pyrimidines, and how can they be addressed experimentally?

Q. Data Contradiction Analysis :

  • Anticonvulsant vs. Anxiolytic Activity : Some derivatives show anticonvulsant properties in rodent models (e.g., ED₅₀ = 25 mg/kg) but lack anxiolytic effects in elevated plus-maze tests .
  • Resolution Strategies :
    • Conduct dose-response studies to identify therapeutic windows.
    • Use isoform-specific assays (e.g., GABAₐ receptor subtypes) to clarify mechanisms .

How can structure-activity relationships (SAR) guide the design of imidazo[1,2-a]pyrimidines with enhanced CNS permeability?

Q. Advanced Methodological Approach :

  • Key Modifications :
    • Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF₃) to improve blood-brain barrier (BBB) penetration (LogP ~2–3) .
    • Hydrogen Bonding : Reduce polar surface area (<70 Ų) by substituting -OH with -OMe or -SMe .
  • In Silico Tools : Use Molinspiration or SwissADME to predict BBB scores and P-glycoprotein efflux .

What are the challenges in scaling up imidazo[1,2-a]pyrimidine synthesis, and how can they be mitigated?

Q. Process Chemistry Considerations :

  • Purification Issues : Column chromatography is inefficient for gram-scale synthesis. Switch to recrystallization (e.g., ethanol/water mixtures) .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 ratio of 2-aminoimidazole to tetrahydronaphthalene ketone) to minimize dimerization .

How do substituents at the C-2 and C-7 positions influence the compound’s pharmacokinetic profile?

Q. Advanced SAR Insights :

  • C-2 Substituents : Oxadiazole or thiadiazole groups enhance metabolic stability (t₁/₂ > 4 h in liver microsomes) but may reduce solubility .
  • C-7 Modifications : Methyl or methoxy groups improve oral bioavailability (F% > 50% in rats) by reducing first-pass metabolism .

What in vivo models are most suitable for evaluating the antihypertensive effects of this compound?

Q. Experimental Design :

  • Animal Models : Spontaneously hypertensive rats (SHR) or angiotensin II-induced hypertension models.
  • Endpoints : Measure systolic blood pressure (tail-cuff method) and plasma renin activity .
  • Dosing : Administer orally (10–30 mg/kg) for 14 days with pharmacokinetic sampling at t = 0, 2, 6, 24 h .

How can conflicting cytotoxicity data between in vitro and in vivo studies be reconciled?

Q. Data Reconciliation Approach :

  • In Vitro Limitations : Address false positives from assay interference (e.g., redox cycling in MTT assays) by using orthogonal methods (e.g., ATP-based viability assays) .
  • Species-Specific Metabolism : Compare human vs. murine liver microsome stability to identify metabolite-related toxicity .

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